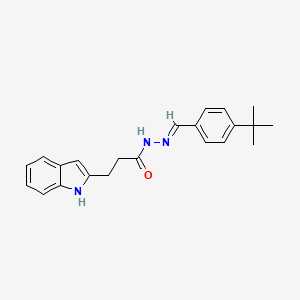

N'-(4-tert-butylbenzylidene)-3-(1H-indol-2-yl)propanohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N'-(4-tert-butylbenzylidene)-3-(1H-indol-2-yl)propanohydrazide is part of a broad class of organic compounds known for their potential in various chemical and biological applications. These compounds often contain benzylidene and indole moieties, which contribute to their significant properties and reactivities.

Synthesis Analysis

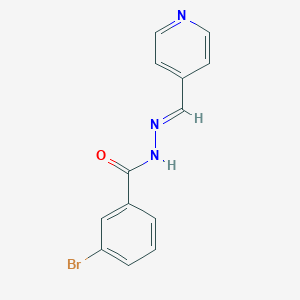

The synthesis of similar compounds typically involves acid-catalyzed reactions between hydrazides and aldehydes. For instance, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide showed an 88% yield, using 4-methoxybenzaldehyde and 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide in ethanol under reflux conditions (Alotaibi et al., 2018).

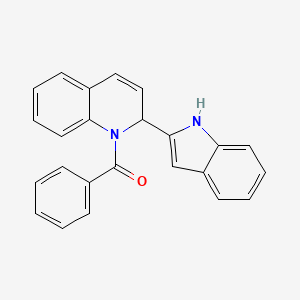

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using techniques such as infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis. For example, the structure of a similar compound, N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, was confirmed by X-ray diffraction, indicating the (E)-configuration of the hydrazonoic group (Karrouchi et al., 2021).

Chemical Reactions and Properties

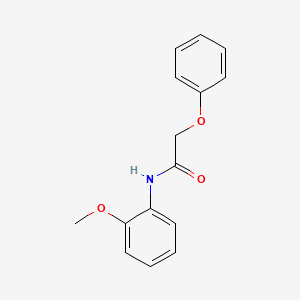

These compounds participate in various chemical reactions, forming different derivatives with potential biological activities. The reactivity is often influenced by the presence of the benzylidene and indole moieties, which can undergo nucleophilic attacks, condensation, and cyclization reactions. Their chemical properties are characterized by the presence of functional groups that facilitate hydrogen bonding and other intermolecular interactions, contributing to their stability and reactivity.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. These properties are determined using a combination of analytical techniques and are influenced by the molecular structure and intermolecular interactions within the compound.

Chemical Properties Analysis

The chemical properties of these compounds are explored through their reactivity patterns, stability under different conditions, and their potential to undergo various chemical transformations. These properties are essential for their application in synthetic chemistry and potential medicinal uses.

For detailed insights and further exploration of similar compounds, the following references provide a wealth of information:

- Alotaibi et al., 2018: Synthesis and structure elucidation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide (source).

- Karrouchi et al., 2021: Synthesis, structural, molecular docking, and spectroscopic studies of (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (source).

科学的研究の応用

Catalytic Activity

- Catalysis and Oxidation Reactions : Schiff base compounds, including those related to N'-(4-tert-butylbenzylidene)-3-(1H-indol-2-yl)propanohydrazide, have been studied for their catalytic activities. For instance, Aroylhydrazone Cu(II) complexes in the keto form have shown efficient catalysis towards the peroxidative oxidation of cyclohexane, leading to cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone under mild conditions (Sutradhar et al., 2016). This illustrates the potential of such compounds in industrial applications for oxidation reactions.

Biological Activities

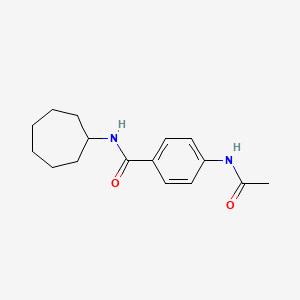

Antimicrobial and Antifungal Properties : Schiff base compounds derived from benzohydrazide and sulfonohydrazide derivatives exhibit significant antimicrobial and antifungal activities. These compounds, including analogs of the specified chemical, have been found to possess good to excellent activity against various bacterial and fungal strains. The antibacterial activity is evidenced by their minimum inhibitory concentration (MIC) values ranging from 1.95-500 μg/mL (Sirajuddin et al., 2013).

DNA Interaction : The same study by Sirajuddin et al. also highlighted the ability of these compounds to bind with Salmon sperm DNA via intercalation, suggesting potential applications in gene therapy and pharmaceuticals by affecting DNA replication processes.

Material Science

- Polymer N-Substitution : N-substituted polybenzimidazoles (PBI) utilizing alkyl groups like 4-tert-butylbenzyl have been synthesized, showing improved solvent solubility and gas permeability. These materials are promising for applications in gas separation technologies due to their selective permeability for inert gases like helium and argon (Kumbharkar & Kharul, 2009).

Antioxidant Properties

- Antioxidant Activity : Theoretical investigations into Schiff bases and their tautomers, including those similar to N'-(4-tert-butylbenzylidene)-3-(1H-indol-2-yl)propanohydrazide, indicate significant antioxidant activity. These compounds have been shown to possess higher antioxidant power than ascorbic acid in some cases, suggesting their potential use in pharmaceuticals and as dietary supplements to combat oxidative stress (Ardjani & Mekelleche, 2017).

特性

IUPAC Name |

N-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(1H-indol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-22(2,3)18-10-8-16(9-11-18)15-23-25-21(26)13-12-19-14-17-6-4-5-7-20(17)24-19/h4-11,14-15,24H,12-13H2,1-3H3,(H,25,26)/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLKGRVYKFOQEB-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CCC2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CCC2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(1H-indol-2-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)

![4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5536003.png)

![(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)

![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)

methanone](/img/structure/B5536064.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)